molecular formula C4H4BBrO3 B12977604 (5-Bromofuran-2-yl)boronic acid

(5-Bromofuran-2-yl)boronic acid

Cat. No.: B12977604
M. Wt: 190.79 g/mol
InChI Key: WKOPXFPGPMMQQC-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)boronic acid is a useful research compound. Its molecular formula is C4H4BBrO3 and its molecular weight is 190.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Bromofuran-2-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromofuran-2-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-bromofuran-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BBrO3/c6-4-2-1-3(9-4)5(7)8/h1-2,7-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOPXFPGPMMQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(O1)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BBrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide to the Safe Handling of (5-bromofuran-2-yl)boronic Acid and Related Heterocyclic Boronic Acids

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(5-bromofuran-2-yl)boronic acid is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently utilized in cross-coupling reactions to forge new carbon-carbon bonds. Like other boronic acids, its utility is matched by a specific set of handling requirements necessary to ensure laboratory safety and experimental integrity. Boronic acids are generally stable, possess low systemic toxicity, and their degradation product, boric acid, is considered environmentally benign.[1] However, their classification as irritants necessitates a robust understanding of their safe handling.

This guide provides a comprehensive framework for the safe use of (5-bromofuran-2-yl)boronic acid. In the absence of a dedicated Safety Data Sheet (SDS) for this specific compound, the information herein is synthesized from SDS documentation for structurally analogous furan, benzofuran, and phenyl boronic acids, as well as established best practices for this chemical class. The principles and protocols outlined are designed to be broadly applicable to related heterocyclic boronic acids.

Section 1: Chemical Identification and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a thorough safety assessment. While specific experimental data for (5-bromofuran-2-yl)boronic acid is limited, the properties of related compounds provide a reliable basis for handling protocols.

Property(5-bromofuran-2-yl)boronic acid (Predicted/Calculated)Analogous Compound: 5-Bromo-2-thienylboronic acid[2]Analogous Compound: Phenylboronic acid[3][4]
Synonyms (5-Bromofuryl)boronic acid5-Bromothiophene-2-boronic acidBenzeneboronic acid
CAS Number 331833-99-9[5]162607-17-298-80-6
Molecular Formula C₄H₄BBrO₃C₄H₄BBrO₂SC₆H₇BO₂
Molecular Weight 190.79 g/mol 206.85 g/mol 121.93 g/mol
Appearance Solid (predicted)SolidWhite to off-white solid[6]
Melting Point Not available95-100 °C216 - 219 °C
Stability Stable under normal conditions.[7]Stable under normal conditions.The product is chemically stable under standard ambient conditions.[3]
Solubility Likely soluble in water.[6]Not specifiedSoluble in water.

Section 2: Hazard Identification and GHS Classification

Based on consistent classifications for analogous furan and benzofuran boronic acids, (5-bromofuran-2-yl)boronic acid should be handled as a hazardous substance.[7][8] The primary hazards are associated with its irritant properties. Boronic acids act as Lewis acids, which can contribute to their reactivity and irritant effects upon contact with biological tissues.[1]

GHS ClassificationHazard StatementSignal WordPictogram
Skin Corrosion/Irritation, Category 2 H315: Causes skin irritation[6][8]Warning alt text
Serious Eye Damage/Irritation, Category 2A H319: Causes serious eye irritation[6][8]Warning alt text
Specific target organ toxicity — single exposure, Category 3 H335: May cause respiratory irritation[6][8]Warning alt text
Acute toxicity, Oral, Category 4 (Potential) H302: Harmful if swallowed[3][9]Warning alt text

Precautionary Statements (Selected):

  • Prevention: P261 - Avoid breathing dust.[6][9] P264 - Wash skin thoroughly after handling.[3][6] P280 - Wear protective gloves/protective clothing/eye protection/face protection.[6][10]

  • Response: P302 + P352 - IF ON SKIN: Wash with plenty of soap and water.[6][11] P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][11] P304 + P340 - IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][10] P312 - Call a POISON CENTER or doctor if you feel unwell.[6][11]

  • Storage: P403 + P233 - Store in a well-ventilated place. Keep container tightly closed.[6][10]

  • Disposal: P501 - Dispose of contents/container to an approved waste disposal plant.[3][6]

Section 3: Exposure Controls and Personal Protection

A multi-layered approach to exposure prevention is critical. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls:

  • Chemical Fume Hood: All work involving the handling of solid (5-bromofuran-2-yl)boronic acid or its solutions must be conducted in a certified chemical fume hood.[10] This is the primary defense against inhalation of airborne dust or aerosols.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[12][13]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[8][14]

Personal Protective Equipment (PPE):

The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

Protection TypeSpecificationRationale and Best Practices
Eye/Face Protection Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[8][10]Provides a seal around the eyes to protect against dust particles and splashes. Standard safety glasses are insufficient.
Hand Protection Nitrile gloves.[3]Gloves must be inspected for integrity before use. Employ proper glove removal technique (without touching the outer surface) to prevent skin contact.[3][10] Wash hands thoroughly after handling.
Skin & Body Protection Laboratory coat. Closed-toe shoes.[10]A lab coat prevents contamination of personal clothing. Long pants and closed-toe shoes protect the skin on the lower body.
Respiratory Protection NIOSH/MSHA-approved N95 (or better) particulate respirator.Required only when dust generation is unavoidable and engineering controls are insufficient.[3][15] Use should be part of a formal respiratory protection program.

Section 4: Safe Handling and Storage Protocols

Adherence to standardized protocols minimizes the risk of exposure and preserves the chemical's quality.

Protocol 4.1: Step-by-Step Weighing and Handling Procedure

  • Preparation: Before handling, ensure all required PPE is correctly worn. Confirm the chemical fume hood is functioning properly.

  • Staging: Place all necessary equipment (spatula, weigh boat, container, etc.) inside the fume hood to minimize movement in and out of the workspace.

  • Dispensing: Open the container inside the fume hood. Carefully dispense the required amount of solid using a clean spatula, avoiding actions that could generate dust.

  • Container Sealing: Promptly and tightly reseal the main container. This prevents degradation from atmospheric moisture and reduces spill risk.

  • Cleanup: Clean any minor residual powder from the spatula and work surface within the fume hood using a dry wipe, which should then be disposed of as contaminated waste.

  • Post-Handling: Wash hands thoroughly with soap and water after the procedure is complete and PPE has been removed.[3]

Protocol 4.2: Long-Term Storage

  • Container: Keep the compound in its original, tightly sealed container.[12][16]

  • Environment: Store in a dry, cool, and well-ventilated place away from direct sunlight and heat.[12][16] A designated, locked cabinet is recommended.[8][12]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[4][14][16]

  • Atmosphere: For sensitive applications or long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.[4]

Section 5: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

5.1: First Aid Measures

Immediate action is crucial in the event of an exposure. Always show the Safety Data Sheet (or this guide) to attending medical personnel.[11][12]

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air immediately. Keep them at rest in a position comfortable for breathing.[6][12] Seek medical attention if symptoms like coughing or shortness of breath persist.[17]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with plenty of soap and water for at least 15 minutes.[6][12] Seek medical attention if skin irritation develops or persists.[8]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[6][12] Remove contact lenses if present and easy to do. Continue rinsing. Obtain immediate medical attention.[6][11]
Ingestion Do NOT induce vomiting.[11] Clean/rinse the mouth thoroughly with water.[3][12] Call a POISON CENTER or doctor for treatment advice.[3][9]

5.2: Accidental Release Measures (Spill Protocol)

This protocol applies to small, incidental spills of solid material that can be safely managed by trained laboratory personnel.

  • Alert & Evacuate: Immediately alert others in the vicinity. Restrict access to the spill area.[18]

  • Assess: Ensure the spill is small and manageable. If the spill is large or involves other hazardous materials, evacuate and call emergency responders.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[19]

  • Don PPE: Wear all PPE as described in Section 3, including respiratory protection if there is a significant dust hazard.[12]

  • Contain & Clean:

    • Do not use water.

    • Carefully sweep up the solid material, avoiding dust generation.[6][15] A soft brush and dustpan or a dedicated vacuum with a HEPA filter can be used.

    • Place the collected material into a suitable, labeled, and sealed container for hazardous waste.[6][19]

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water.[18][20] Collect the cleaning materials in a sealed bag for disposal as hazardous waste.

  • Dispose: Dispose of the sealed container and all contaminated cleaning materials according to institutional and local hazardous waste regulations.[6]

  • Restock: Replenish any spill kit supplies used.[18]

Spill_Cleanup_Workflow spill Small Solid Spill Occurs alert Alert Personnel Restrict Area spill->alert assess Assess Situation (Is it safe to clean?) evacuate Evacuate Area Call Emergency Responders assess->evacuate NO ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) assess->ppe YES alert->assess contain Carefully Sweep Material Avoid Dust Generation ppe->contain collect Place in Labeled Hazardous Waste Container contain->collect decon Decontaminate Spill Area (Soap & Water) collect->decon dispose Dispose of Waste & Contaminated Materials decon->dispose restock Restock Spill Kit dispose->restock

Caption: Workflow for handling a small solid boronic acid spill.

Section 6: Disposal Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Classification: (5-bromofuran-2-yl)boronic acid and materials contaminated with it are classified as hazardous waste.[6]

  • Procedure: Collect waste in a clearly labeled, sealed, and appropriate container.[21] Do not mix with other waste streams.[22]

  • Disposal: Arrange for disposal through a licensed professional waste disposal service.[15][21] Adhere strictly to all local, state, and federal environmental regulations.[17]

Section 7: Toxicological Insights

The toxicological profile of boronic acids is generally characterized by low acute systemic toxicity but notable local irritant effects.[23] Studies on various boronic acids show that high doses are typically required to induce significant toxic effects beyond irritation.[23] The primary risk to laboratory personnel comes from direct contact with the skin, eyes, and respiratory tract. There is no evidence from analogous compounds to suggest that (5-bromofuran-2-yl)boronic acid is a carcinogen or mutagen.[3][8]

Conclusion

(5-bromofuran-2-yl)boronic acid is a potent chemical tool for synthetic chemists. Its safe and effective use hinges on a clear understanding of its hazards—primarily as a skin, eye, and respiratory irritant—and the consistent application of robust safety protocols. By implementing proper engineering controls, wearing appropriate personal protective equipment, and adhering to the handling, storage, and emergency procedures outlined in this guide, researchers can confidently and safely leverage the synthetic power of this valuable compound.

References

  • Lab Alley. (2025, July 16). Boric Acid Safety & Hazards. [Link]

  • Noah Technologies. (2021, May 1). Boric Acid - SAFETY DATA SHEET. [Link]

  • Queen Mary University of London. Spill procedure: Clean-up guidance. [Link]

  • American Chemical Society. Guide for Chemical Spill Response. [Link]

  • National Institutes of Health, PubChem. 5-Formylfuran-2-boronic acid. [Link]

  • The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. [Link]

  • Vieira, T. F., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4228. [Link]

  • Capot Chemical. (2023, September 6). MSDS of 5-Formylfuran-2-boronic acid. [Link]

  • Bigdan, O. A., et al. (2021). Analysis of the relationship between the predicted biological activity and the chemical structure of S-derivatives of 5-(5-bromofuran-2-yl)-4R-1,2,4-triazole-3-thiols. ScienceRise: Pharmaceutical Science, 3(31), 24-30. [Link]

  • Soriano-García, M., et al. (2013). Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy. Neuroscience Letters, 556, 40-45. [Link]

Sources

Methodological & Application

Application Note: Synthesis of Functionalized Furan Derivatives via Orthogonal Cross-Coupling of (5-Bromofuran-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Strategic Utility in Medicinal Chemistry

In modern drug discovery, the furan ring frequently serves as a critical bioisostere for phenyl and pyrrole rings, offering unique hydrogen-bond accepting capabilities and altered lipophilicity profiles. (5-Bromofuran-2-yl)boronic acid (and its corresponding pinacol ester, CAS 1111096-25-3) acts as a highly versatile, bifunctional lynchpin for the modular assembly of 2,5-disubstituted furans.

The strategic value of this reagent lies in its orthogonal reactivity . It possesses two distinct handles for palladium-catalyzed cross-coupling: a nucleophilic boronic acid moiety (C2) and an electrophilic bromide moiety (C5). By exploiting the kinetic differences in activation energies between the C–B and C–Br bonds, researchers can execute sequential, chemoselective functionalizations without the need for intermediate protecting group manipulations [1].

Mechanistic Causality: Achieving Chemoselectivity

To achieve high yields and prevent unwanted oligomerization, the experimental conditions must be strictly controlled to favor transmetalation at the C–B bond while keeping the furan C–Br bond intact during the first coupling event.

  • Electronic Factors: The electron-rich nature of the furan heteroaromatic system increases the electron density at the C5 position, thereby strengthening the C–Br bond and raising the activation energy required for oxidative addition by the Pd(0) catalyst.

  • Electrophile Selection: By pairing the boronic acid with a highly reactive electrophile (such as an aryl iodide or an electron-deficient aryl bromide), the Pd(0) catalyst preferentially undergoes oxidative addition with the exogenous electrophile rather than the internal C–Br bond.

  • Base and Temperature Control: The Suzuki-Miyaura coupling requires base-mediated activation of the boron atom to form a reactive borate complex, which accelerates transmetalation [2]. Utilizing mild bases (e.g., K₂CO₃) and moderate temperatures (60–65 °C) ensures that the C–B transmetalation outpaces any background oxidative addition into the furan's C–Br bond.

G A (5-bromofuran-2-yl) boronic acid B Chemoselective Suzuki Coupling A->B Ar-I, Mild Base 65°C, [Pd] C 5-bromo-2-aryl furan (Stable Intermediate) B->C C-B Activation D Secondary Coupling (Suzuki/Sonogashira) C->D R-B(OH)2 or Alkyne 100°C, Strong Base E 2,5-Disubstituted Furan (Target) D->E C-Br Activation

Caption: Sequential orthogonal cross-coupling workflow utilizing (5-bromofuran-2-yl)boronic acid.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of the initial chemoselective C2-arylation step. The primary failure mode in this reaction is premature C–Br activation, leading to oligomerization or homocoupling. The data demonstrates that ligand choice and temperature are the primary drivers of chemoselectivity.

EntryCatalyst SystemBase (Equiv)Solvent SystemTemp (°C)Yield (%)Chemoselectivity (C-B vs C-Br)
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O807890:10
2Pd(dppf)Cl₂ (5 mol%)K₃PO₄ (2.0)1,4-Dioxane/H₂O1004255:45 (High Oligomerization)
3Pd(OAc)₂ / PPh₃K₂CO₃ (2.0)THF/H₂O658195:5
4 Pd(OAc)₂ / SPhos K₂CO₃ (2.0) THF/H₂O 65 94 >98:2 (Optimal)

Note: Yields determined via HPLC using an internal standard. SPhos (a Buchwald ligand) provides exceptional stability to the Pd intermediate, facilitating rapid transmetalation at lower temperatures [3].

Experimental Methodologies

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure that each mechanistic step has occurred before proceeding.

Protocol A: Chemoselective C2-Arylation (Suzuki-Miyaura)

Objective: Selective functionalization of the boronic acid moiety while preserving the C5-bromide.

  • Reagent Preparation: In a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, charge (5-bromofuran-2-yl)boronic acid (1.00 mmol, 1.0 equiv), the target aryl iodide (0.95 mmol, 0.95 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

    • Causality Note: Using the aryl iodide as the limiting reagent (0.95 equiv) ensures complete consumption of the electrophile, preventing it from competing in any subsequent downstream couplings.

  • Solvent Degassing: Add THF (10 mL) and aqueous K₂CO₃ (2.0 M, 1.0 mL, 2.0 equiv). Sparge the biphasic mixture with ultra-pure Argon for 15 minutes.

    • Causality Note: Oxygen must be rigorously excluded. Dissolved O₂ promotes the homocoupling of boronic acids (yielding symmetric furan dimers) and degrades the electron-rich phosphine ligand.

  • Reaction Execution: Seal the flask and heat to 65 °C in a pre-equilibrated oil bath. Stir vigorously (1000 rpm) to ensure adequate mixing of the biphasic system.

  • In-Process Control (IPC): After 4 hours, sample the organic layer. Analyze via LC-MS. The reaction is deemed complete when the aryl iodide is consumed (>99% conversion).

  • Workup & Isolation: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with deionized water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to isolate the 5-bromo-2-arylfuran intermediate.

Protocol B: Subsequent C5-Functionalization (Second Suzuki-Miyaura)

Objective: Activation of the previously inert C-Br bond to yield the fully functionalized 2,5-disubstituted furan.

  • Reagent Preparation: To a clean Schlenk flask, add the isolated 5-bromo-2-arylfuran from Protocol A (1.0 equiv), a secondary aryl or alkyl boronic acid (1.5 equiv), and Pd(dppf)Cl₂ (5 mol%).

    • Causality Note: The C–Br bond is now the primary electrophilic site. Pd(dppf)Cl₂ is selected here because its large bite angle facilitates the more difficult oxidative addition into the heteroaryl bromide.

  • Solvent & Base: Add 1,4-Dioxane (10 mL) and aqueous K₃PO₄ (2.0 M, 3.0 equiv). Sparge with Argon for 15 minutes.

    • Causality Note: A stronger base (K₃PO₄) and a higher boiling solvent (Dioxane) are required to drive the reaction at elevated temperatures.

  • Reaction Execution: Heat the mixture to 100 °C for 12 hours.

  • Validation: Monitor via TLC (UV active). The starting bromide should be fully consumed. Proceed with standard aqueous workup and chromatographic purification as described in Protocol A.

References

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis National Center for Biotechnology Information (PMC)[Link]

  • Suzuki Coupling - Reaction Mechanism and Recent Literature Organic Chemistry Portal [Link]

  • Suzuki reaction - Advancements in Catalyst and Ligand Design Wikipedia, The Free Encyclopedia[Link]

Application Notes & Protocols for the Synthesis of Agrochemicals Using (5-bromofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Furan Scaffolds in Modern Agrochemicals

The furan ring is a privileged five-membered heterocyclic scaffold that is prevalent in a vast array of biologically active materials and natural products.[1] In the field of agrochemical research, the incorporation of a furan moiety is a well-established strategy for developing novel fungicides, herbicides, and insecticides.[2][3] The unique electronic properties of the furan ring, including its electron-rich nature and aromaticity, facilitate strong interactions with biological targets like enzymes and receptors, while also potentially enhancing the metabolic stability and bioavailability of the molecule.[4]

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the construction of complex molecular architectures in the agrochemical industry.[2][5][6] Among these, the Suzuki-Miyaura coupling reaction is preeminent for its reliability, functional group tolerance, and mild reaction conditions in forming carbon-carbon bonds.[7] This guide focuses on the practical application of a key building block, (5-bromofuran-2-yl)boronic acid , as a versatile reagent for introducing the furan core into potential agrochemical candidates via Suzuki-Miyaura coupling. Its bifunctional nature—a boronic acid for coupling and a bromine atom for subsequent functionalization—offers a powerful handle for combinatorial synthesis and lead optimization.

Core Application: Suzuki-Miyaura Coupling with (5-bromofuran-2-yl)boronic acid

The Suzuki-Miyaura reaction provides a robust method for coupling (5-bromofuran-2-yl)boronic acid with various aryl or heteroaryl halides, which are common substructures in active agrochemical compounds.

Principle and Catalytic Cycle

The reaction mechanism involves a palladium catalyst cycling through three key steps: oxidative addition, transmetalation, and reductive elimination. The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd_complex R1-Pd(II)L2-X (Aryl-Pd Complex) pd0->pd_complex transmetalation Transmetalation r1_pd_r2 R1-Pd(II)L2-R2 pd_complex->r1_pd_r2 r1_pd_r2->pd0 reductive_elimination Reductive Elimination product R1-R2 (Coupled Product) start R1-X (Aryl Halide) boronic R2-B(OH)2 ((5-bromofuran-2-yl)boronic acid) + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of a 2-Aryl-5-bromofuran Derivative

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of (5-bromofuran-2-yl)boronic acid with an aryl bromide.

I. Reagents and Materials
Reagent/MaterialGradeSupplier ExampleNotes
(5-bromofuran-2-yl)boronic acid≥95%Sigma-AldrichStore under inert gas, refrigerated.
Aryl Bromide (Ar-Br)Synthesis GradeTCI ChemicalsSubstrate.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Strem ChemicalsCatalyst. Handle in a glovebox or under inert atmosphere.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificBase. Ensure it is finely powdered and dry.
1,4-DioxaneAnhydrous, ≥99.8%Acros OrganicsSolvent. Use from a freshly opened bottle or dried over molecular sieves.
Deionized Water18.2 MΩ·cm-Co-solvent. Degas thoroughly before use.
Ethyl AcetateACS Grade-For extraction.
Brine (Saturated NaCl solution)--For washing.
Anhydrous Magnesium Sulfate (MgSO₄)--For drying.
Silica Gel60 Å, 230-400 mesh-For column chromatography.
Schlenk flask / Reaction Vial--Must be oven-dried before use.
Magnetic Stirrer and Stir Bar--
Condenser--For reactions requiring heating.
Inert Gas System (Nitrogen or Argon)High Purity-Essential for preventing catalyst degradation.
II. Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv).

    • Add (5-bromofuran-2-yl)boronic acid (1.2 mmol, 1.2 equiv). The slight excess ensures complete consumption of the often more valuable aryl halide.

    • Add finely powdered anhydrous potassium carbonate (2.0 mmol, 2.0 equiv). The base is crucial for activating the boronic acid.

    • Expert Insight: In a separate vial, weigh the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%). Handling the air-sensitive catalyst separately and adding it last minimizes its exposure to the atmosphere.

  • Creating an Inert Atmosphere:

    • Seal the Schlenk flask with a rubber septum.

    • Evacuate the flask using a Schlenk line and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst to its inactive Pd(II) state.

  • Solvent Addition:

    • Using a gas-tight syringe, add 6 mL of anhydrous 1,4-dioxane to the flask.

    • Add 2 mL of degassed deionized water. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

    • Expert Insight: The solvent mixture should be thoroughly sparged with nitrogen or argon for at least 20 minutes prior to use to remove dissolved oxygen.

  • Catalyst Addition and Reaction:

    • Under a positive pressure of inert gas, quickly add the pre-weighed Pd(PPh₃)₄ catalyst to the flask.

    • Lower the flask into a preheated oil bath set to 90 °C.

    • Stir the reaction mixture vigorously. The reaction is typically complete within 4-12 hours.

  • Monitoring the Reaction:

    • Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). To take a sample, briefly remove the flask from heat, allow it to cool slightly, and use a syringe to withdraw a small aliquot under positive inert gas pressure.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with 50 mL of ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash with 25 mL of deionized water, followed by 25 mL of brine. The brine wash helps to remove residual water from the organic layer.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude residue is purified by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of hexane and ethyl acetate is a common starting point.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final 2-aryl-5-bromofuran derivative.

III. General Workflow Diagram

Workflow start 1. Reagent Loading (Ar-Br, Boronic Acid, Base) inert 2. Inert Atmosphere (Evacuate/Backfill N₂/Ar) start->inert solvent 3. Add Degassed Solvents (Dioxane/Water) inert->solvent catalyst 4. Add Catalyst & Heat (Pd(PPh₃)₄, 90 °C) solvent->catalyst monitor 5. Monitor Progress (TLC / GC-MS) catalyst->monitor monitor->catalyst Incomplete workup 6. Aqueous Work-up (Extraction & Drying) monitor->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify product Final Product (Pure 2-Aryl-5-bromofuran) purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting Common Issues

ProblemPotential CauseRecommended Solution
Low or No Conversion 1. Inactive catalyst due to oxygen exposure.Ensure all steps are performed under a strictly inert atmosphere. Use a fresh bottle of catalyst or a glovebox for dispensing.
2. Impure or wet reagents/solvents.Use anhydrous solvents and oven-dried glassware. Ensure the base is dry and finely powdered.
3. Insufficient base or incorrect base choice.Use at least 2 equivalents of base. For less reactive halides, a stronger base like Cs₂CO₃ or K₃PO₄ may be required.[8][9]
Significant Side Products 1. Protodeboronation (boronic acid decomposes).Use a slight excess (1.2-1.5 equiv.) of the boronic acid. Avoid prolonged reaction times at high temperatures.
2. Homocoupling of the boronic acid.This can be caused by oxygen. Improve inert atmosphere technique. Lowering the catalyst loading might also help.
Difficulty in Purification Product co-elutes with triphenylphosphine oxide (Ph₃P=O), a byproduct of the catalyst.If possible, use a different catalyst/ligand system (e.g., a phosphine-free catalyst or one with more polar ligands that are easier to separate).

Conclusion

(5-bromofuran-2-yl)boronic acid is a highly effective and strategic building block for the synthesis of novel agrochemicals. The Suzuki-Miyaura cross-coupling reaction provides a reliable and versatile method for its incorporation into a wide range of molecular scaffolds. By understanding the causality behind each experimental step—from the critical need for an inert atmosphere to the specific role of the base and solvent system—researchers can successfully leverage this reagent to accelerate the discovery and development of the next generation of crop protection agents.

References

  • Yang, G. F., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry.
  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
  • Spaggiari, A., et al. (2014). Furan fatty acids: their role in plant systems.
  • Various Authors. (n.d.). Use of Furans in the Synthesis of Bioactive Compounds.
  • Chandrashekarachar, D., et al. (2017). IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW.
  • Devendar, P., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. OUCI.
  • Various Authors. (2022). Palladium-catalyzed cross-couplings in the synthesis of agrochemicals.
  • Various Authors. (2022). Palladium-catalyzed cross-couplings in the synthesis of agrochemicals. FAO AGRIS.
  • Hassan, A. A., et al. (2024).
  • Ghavipanjeh, N., et al. (2020).
  • Ji, L., et al. (2025). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. MDPI.
  • BenchChem. (2025).
  • Kinast, S., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie.
  • Al-Hourani, B. J., et al. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g.
  • Krol, E., et al. (2023).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield in (5-Bromofuran-2-yl)boronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (5-bromofuran-2-yl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their coupling reactions with this specific, and often challenging, reagent.

The furan moiety is a critical component in numerous biologically active molecules, making its incorporation into complex structures a key objective in medicinal chemistry.[1] However, the inherent instability of furan-2-ylboronic acids can present significant hurdles, primarily due to a competing side reaction known as protodeboronation.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate these challenges and achieve optimal results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Low to No Yield of the Desired Cross-Coupled Product

A low or non-existent yield is the most common issue when working with (5-bromofuran-2-yl)boronic acid. This is often attributable to the decomposition of the boronic acid before it can participate in the catalytic cycle.

Potential CauseTroubleshooting Steps & Rationale
Decomposition of (5-bromofuran-2-yl)boronic Acid 1. Lower the Reaction Temperature: Elevated temperatures significantly accelerate the rate of protodeboronation.[2][4] If your current protocol uses high heat (e.g., >80 °C), attempt the reaction at a lower temperature, such as room temperature or 40°C.[2][5] This minimizes the thermal degradation of the boronic acid. 2. Shorten the Reaction Time: Prolonged exposure to basic and heated conditions increases the likelihood of decomposition. Employing a highly active palladium catalyst and ligand system can facilitate a more rapid coupling, thereby reducing the required reaction time.[2] 3. Use a More Stable Boronic Acid Derivative: Consider using derivatives like pinacol esters, MIDA boronates, or potassium trifluoroborates.[2][5][6][7] These compounds release the boronic acid slowly in situ, maintaining a low concentration of the active but unstable species, which favors the desired cross-coupling over decomposition.[5][8]
Catalyst Inactivity or Decomposition 1. Employ a Palladium Pre-catalyst: Modern pre-catalysts, such as Buchwald's G2, G3, or G4 pre-catalysts, are designed to rapidly form the active Pd(0) species under mild conditions.[2][5] This is crucial for initiating the catalytic cycle before the boronic acid degrades. 2. Ensure Strict Anaerobic Conditions: Oxygen can deactivate the palladium catalyst and promote the homocoupling of the boronic acid.[4][9] Thoroughly degas all solvents and reagents, and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction setup and execution.[2][10]
Inappropriate Base or Solvent Selection 1. Screen Different Bases: The choice of base is critical as it influences both the transmetalation step and the rate of protodeboronation.[11][12] While aqueous inorganic bases like K₂CO₃ or Cs₂CO₃ are common, consider non-aqueous conditions with bases such as potassium phosphate (K₃PO₄) or potassium fluoride (KF).[2][10][12] 2. Optimize the Solvent System: The solvent affects the solubility of all reaction components and the stability of the catalytic intermediates.[11][13][14][15] A mixture of an organic solvent (e.g., 1,4-dioxane, THF, or toluene) with a minimal amount of water is often effective.[1][10][16] However, for particularly sensitive substrates, completely anhydrous conditions may be beneficial.[2]
Issue 2: Significant Formation of Furan as a Byproduct

The presence of a substantial amount of furan indicates that protodeboronation is the dominant reaction pathway.

Potential CauseTroubleshooting Steps & Rationale
Protodeboronation of (5-bromofuran-2-yl)boronic Acid 1. Implement Strategies from Issue 1: The most effective way to suppress protodeboronation is to lower the reaction temperature and shorten the reaction time by using a highly active catalyst system.[2] 2. Minimize Water Content: As a primary proton source, water can accelerate protodeboronation.[2] While some water is often necessary for the Suzuki-Miyaura mechanism, especially with inorganic bases, using anhydrous solvents and carefully dried reagents can be beneficial. 3. Careful Base Selection: The rate of protodeboronation is highly dependent on the pH of the reaction mixture.[2] A thorough screening of bases may identify one that provides a pH range where the cross-coupling is favored over the decomposition pathway.
Issue 3: Formation of Homocoupled Products

Homocoupling, where two molecules of the boronic acid or two molecules of the aryl halide react with each other, can reduce the yield of the desired product.

Potential CauseTroubleshooting Steps & Rationale
Oxygen-Mediated Homocoupling of Boronic Acid 1. Rigorously Degas Reagents and Solvents: Oxygen is a known promoter of the oxidative homocoupling of boronic acids.[4][9] Ensure all liquids are thoroughly degassed and the reaction is performed under a strictly inert atmosphere.
High Reaction Temperature 1. Lower the Reaction Temperature: Elevated temperatures can sometimes favor homocoupling pathways.[4] Attempting the reaction at a milder temperature may reduce the formation of these byproducts.
Catalyst System 1. Screen Alternative Ligands: Certain catalyst systems may have a higher propensity for promoting homocoupling. Experimenting with different phosphine ligands or adjusting the palladium-to-ligand ratio could mitigate this issue.
Issue 4: Reaction Stalls or is Incomplete

If the reaction starts but does not proceed to completion, it could be due to catalyst deactivation or poor solubility.

Potential CauseTroubleshooting Steps & Rationale
Catalyst Decomposition 1. Use a More Stable Pre-catalyst: Some catalytic species may not be stable for the entire duration of the reaction under the chosen conditions. Using a more robust pre-catalyst can help maintain catalytic activity.[9] 2. Consider a Lower Temperature and Longer Reaction Time: If high temperatures are causing catalyst decomposition, a lower temperature with an extended reaction time might allow the reaction to reach completion.[9]
Poor Solubility of Reagents 1. Screen Different Solvents: The starting materials must be sufficiently soluble for the reaction to proceed efficiently.[9][11] If solubility is an issue, screen alternative solvents or solvent mixtures. Polar aprotic solvents like DMF or DME can be effective.[14][16] 2. Increase Reaction Temperature or Use Microwave Heating: Increasing the temperature can improve solubility.[9][17][18] Microwave irradiation can be particularly effective at rapidly heating the reaction mixture and improving both solubility and reaction rates.[19][20]

Frequently Asked Questions (FAQs)

Q1: Why is (5-bromofuran-2-yl)boronic acid particularly challenging to use in Suzuki-Miyaura coupling?

Furan-2-ylboronic acids are electron-rich heteroaryl boronic acids, which makes the carbon-boron bond susceptible to cleavage by a proton source (protodeboronation), especially under the basic and often heated conditions of the Suzuki-Miyaura reaction.[1][2] This decomposition pathway competes directly with the desired cross-coupling, leading to lower yields.

Q2: What are the ideal starting conditions for a Suzuki-Miyaura reaction with (5-bromofuran-2-yl)boronic acid?

Given the instability of this reagent, it is highly recommended to start with mild reaction conditions. A good starting point would be to use a modern palladium pre-catalyst (e.g., a Buchwald pre-catalyst) with a bulky, electron-rich phosphine ligand like SPhos or XPhos at room temperature.[21][22] Potassium phosphate (K₃PO₄) is often a good initial choice for the base.[2][10]

Q3: How should I store and handle (5-bromofuran-2-yl)boronic acid?

To minimize decomposition, (5-bromofuran-2-yl)boronic acid should be stored in a cool, dark, and dry place, preferably under an inert atmosphere. Avoid prolonged exposure to air and moisture.

Q4: Are there more stable alternatives to (5-bromofuran-2-yl)boronic acid?

Yes, as mentioned in the troubleshooting guide, using more stable derivatives such as the corresponding pinacol ester, MIDA boronate, or potassium trifluoroborate is a highly effective strategy.[2][5][6] These reagents are more resistant to premature decomposition and release the active boronic acid slowly during the reaction.[5]

Q5: What analytical techniques are best for monitoring the progress of this reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the reaction progress.[2][10] They allow you to track the consumption of the starting materials and the formation of the desired product, as well as detect any significant byproduct formation.

Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization for your specific aryl or heteroaryl halide is likely necessary.

Protocol 1: Mild Temperature Suzuki-Miyaura Coupling

This protocol is designed to minimize the decomposition of the boronic acid.

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • (5-bromofuran-2-yl)boronic acid or its pinacol ester (1.2–1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1–2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0–3.0 equiv)

  • Anhydrous 1,4-dioxane or THF

  • Degassed water (if necessary, start with a 10:1 organic solvent to water ratio)

Procedure:

  • To an oven-dried reaction vial, add the aryl halide, (5-bromofuran-2-yl)boronic acid, base, and a magnetic stir bar.

  • Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[2]

  • Add the palladium pre-catalyst to the vial under a positive pressure of inert gas.[2]

  • Add the degassed solvent mixture via syringe.[2]

  • Stir the reaction vigorously at room temperature (20–25 °C).[2]

  • Monitor the reaction progress by TLC or LC-MS. Due to the high catalyst activity, reactions may be complete in less than an hour.[2]

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[2]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography.

Protocol 2: Conventional Thermal Suzuki-Miyaura Coupling

This protocol uses more traditional conditions and may be suitable for more robust coupling partners.

Materials:

  • (5-bromofuran-2-yl)boronic acid (1.0 mmol)

  • Aryl halide (1.7 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • DMF and degassed water (3:1 v/v)

Procedure:

  • Under a nitrogen atmosphere, suspend the arylboronic acid in the DMF-water mixture.[16]

  • Add the bromofuran, PdCl₂(PPh₃)₂, and K₂CO₃.[16]

  • Heat the mixture to 75–85 °C for 16–20 hours.[16]

  • After the reaction is complete, cool the mixture to room temperature and quench by adding 15–20 mL of water.[16]

  • Extract the suspension with ether (3 x 10 mL).[16]

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate using rotary evaporation.[16]

  • Purify the crude product by column chromatography.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArPdX Ar-Pd(II)-X Complex OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' Complex Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product Boronic Ar'B(OH)_2 (5-bromofuran-2-yl)boronic acid Base Base (e.g., K₃PO₄) Boronic->Base Activation Base->Transmetal ArylHalide Ar-X (Aryl Halide) ArylHalide->OxAdd Troubleshooting_Workflow Start Low or No Yield Observed CheckBoronic Is protodeboronation (furan byproduct) observed? Start->CheckBoronic MildConditions Implement Milder Conditions: - Lower Temperature - Shorter Time - Use Stable Derivative CheckBoronic->MildConditions Yes CheckCatalyst Is the catalyst system optimal? CheckBoronic->CheckCatalyst No MildConditions->CheckCatalyst OptimizeCatalyst Optimize Catalyst System: - Use Pre-catalyst - Screen Ligands - Ensure Anaerobic Conditions CheckCatalyst->OptimizeCatalyst No CheckBaseSolvent Are base and solvent appropriate? CheckCatalyst->CheckBaseSolvent Yes OptimizeCatalyst->CheckBaseSolvent OptimizeBaseSolvent Screen Bases and Solvents: - K₃PO₄, Cs₂CO₃, KF - Dioxane, THF, Toluene - Anhydrous vs. Aqueous CheckBaseSolvent->OptimizeBaseSolvent No Success Improved Yield CheckBaseSolvent->Success Yes OptimizeBaseSolvent->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. (n.d.). Taylor & Francis. Retrieved March 25, 2026, from [Link]

  • Guth, S. K., & Raven, A. (2020). Computational study of solvent effects on the Suzuki-Miyaura coupling reaction. ACS Publications. Retrieved March 25, 2026, from [Link]

  • Paul, P., Sengupta, P., & Bhattacharya, S. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Retrieved March 25, 2026, from [Link]

  • So, C. M., Lau, C. P., & Kwong, F. Y. (2007). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Chemistry Portal. Retrieved March 25, 2026, from [Link]

  • Dander, J. E., & Garg, N. K. (2017). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Retrieved March 25, 2026, from [Link]

  • Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. (2021, November 8). HEIA-FR. Retrieved March 25, 2026, from [Link]

  • Scott, J. S., & Jones, A. D. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. Retrieved March 25, 2026, from [Link]

  • ChemInform Abstract: Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. (2010). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved March 25, 2026, from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. Retrieved March 25, 2026, from [Link]

  • Tay, D. W., & Jones, A. D. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journals. Retrieved March 25, 2026, from [Link]

  • Kumar, M. R., Park, K., & Lee, S. (2014). A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. The Journal of Organic Chemistry. Retrieved March 25, 2026, from [Link]

  • Effect of temperature on the progress of the assisted Suzuki cross-coupling reaction. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.). Retrieved March 25, 2026, from [Link]

  • Perera, D., & Kolis, S. P. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. Retrieved March 25, 2026, from [Link]

  • The effect of various temperatures on the Suzuki coupling reaction. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Molander, G. A., & Trice, S. L. J. (2012). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. Retrieved March 25, 2026, from [Link]

  • Ielo, L., & Meo, P. L. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Retrieved March 25, 2026, from [Link]

  • Uemura, T., & Kakiuchi, F. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters. Retrieved March 25, 2026, from [Link]

  • 3-bromo-pyrimidine and furan-3-boronic acid suzuki cross coupling reaction mechanism. (2025, October 11). Bartleby. Retrieved March 25, 2026, from [Link]

  • Willemse, M. F., & van der Veken, P. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. PMC. Retrieved March 25, 2026, from [Link]

  • Zhang, Y., & Li, Z. (2025). Pd-Catalyzed C–O Bond Formation: Coupling of Aryl Boronic Acids with O-Electrophiles. ACS Catalysis. Retrieved March 25, 2026, from [Link]

  • Lipshutz, B. H., & Frieman, B. A. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry. Retrieved March 25, 2026, from [Link]

  • Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with various arylboronic acids (5a-g). (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 25, 2026, from [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. (2012, May 24). Retrieved March 25, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved March 25, 2026, from [Link]

  • de Lambert de Boisjan, A., & Fadini, L. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Retrieved March 25, 2026, from [Link]

  • Protodeboronation. (n.d.). Wikipedia. Retrieved March 25, 2026, from [Link]

  • Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 25, 2026, from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Retrieved March 25, 2026, from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Retrieved March 25, 2026, from [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025, September 22). Chemical.AI. Retrieved March 25, 2026, from [Link]

Sources

Purification and crystallization techniques for (5-bromofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (5-bromofuran-2-yl)boronic acid. It addresses common challenges encountered during purification and crystallization, offering troubleshooting strategies and detailed protocols grounded in established chemical principles. Our goal is to empower users to achieve high purity and yield for this critical synthetic building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude (5-bromofuran-2-yl)boronic acid?

A1: The impurity profile of crude (5-bromofuran-2-yl)boronic acid is largely dictated by its synthesis method, which typically involves metal-halogen exchange followed by quenching with a trialkyl borate.[1] The most prevalent impurities include:

  • Protodeboronation Product (2-Bromofuran): This is often the major byproduct, arising from the reaction of the reactive organometallic intermediate with a proton source (e.g., trace water or solvent) before it can be trapped by the borate ester.[2][3] Protodeboronation can also occur post-synthesis, particularly under acidic or basic aqueous conditions.[2][4][5]

  • Homocoupling Byproducts: Small amounts of dimers formed from the coupling of two furan rings may be present.

  • Boronic Anhydrides (Boroxines): Boronic acids have a propensity to dehydrate and form cyclic trimers known as boroxines. This can occur during storage or upon heating during workup and purification, often complicating characterization.[6][7] The presence of varying amounts of anhydride is a common issue noted for commercial boronic acids.[7]

  • Unreacted Starting Materials: Depending on the synthetic route, residual 2,5-dibromofuran or other precursors may remain.[8]

  • Inorganic Boron Salts: Boric acid and its salts are common inorganic impurities resulting from the hydrolysis of excess borate ester during the aqueous workup.

Q2: What are the optimal storage conditions for (5-bromofuran-2-yl)boronic acid to ensure its long-term stability?

A2: To maintain the integrity and purity of (5-bromofuran-2-yl)boronic acid, stringent storage conditions are necessary. The primary degradation pathways are oxidative decomposition and dehydration to form boroxines.[9][10] Therefore, we recommend the following:

  • Temperature: Store in a freezer at or below -20°C.[11]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[12]

  • Moisture: The compound should be kept in a tightly sealed container away from moisture to minimize both hydrolysis of any anhydride form and potential water-mediated degradation.

  • Light: Protect from light, as the furan ring system can be susceptible to photodegradation.[12]

Q3: My purified (5-bromofuran-2-yl)boronic acid shows changing analytical data (e.g., NMR, melting point) over time. What is happening?

A3: This is a classic sign of boroxine formation. Boronic acids exist in a dynamic equilibrium with their corresponding cyclic anhydrides (boroxines). This dehydration process can occur spontaneously upon standing, especially in a non-anhydrous environment. The presence of both the free boronic acid and its boroxine in varying ratios will lead to inconsistent analytical results, such as broadened peaks in NMR spectra and a depressed or broad melting point range.[7] For most applications, such as Suzuki-Miyaura coupling, the presence of the boroxine is not detrimental as it readily hydrolyzes back to the active boronic acid under the reaction conditions.[13]

Q4: Is (5-bromofuran-2-yl)boronic acid stable to silica gel column chromatography?

A4: Caution is highly advised. Arylboronic acids, particularly those with sensitive heterocyclic rings like furan, often exhibit poor stability on standard silica gel.[3][14] The acidic nature of silica can promote protodeboronation, leading to the formation of 2-bromofuran and significant yield loss.[2][14] Furthermore, the polar boronic acid functional group can streak or bind irreversibly to the stationary phase, resulting in poor separation and recovery.[14][15] If chromatography is unavoidable, consider using deactivated (e.g., water-deactivated) silica, neutral alumina, or reversed-phase (C18) chromatography.[3][16]

Troubleshooting Guide: Purification & Crystallization

This section addresses specific experimental failures in a question-and-answer format, providing probable causes and actionable solutions.

Q: My crystallization attempt failed; the product oiled out or remained an insoluble solid. What should I do?

A: This is a common challenge with boronic acids, which can have awkward solubility profiles or a high barrier to forming an ordered crystal lattice.[3][14]

  • Probable Cause 1: Improper Solvent System. The polarity of the solvent may be too high or too low, or the compound may be too soluble even at low temperatures.

    • Solution: Systematic Solvent Screening. On a small scale (~10-20 mg), test a range of solvents and solvent pairs. A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble when cold. For anti-solvent crystallization, dissolve the compound in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) and slowly add a poor solvent (e.g., hexanes, heptane) at an elevated temperature until turbidity persists, then allow it to cool slowly.[16][17]

  • Probable Cause 2: Presence of Impurities. Impurities can inhibit crystal nucleation and growth, often leading to oiling out. The protodeboronation product, 2-bromofuran, is less polar and can act as a persistent contaminant.

    • Solution: Pre-crystallization Purification. Before attempting crystallization, perform a simple acid-base extraction (see Protocol 2) to remove non-acidic impurities like 2-bromofuran. This often dramatically improves crystallization success.

  • Probable Cause 3: The Compound is an Amorphous Solid or an Oil. Some boronic acids are inherently difficult to crystallize.

    • Solution 1: Trituration. If the product is an oil or an amorphous solid containing impurities, trituration can be effective. This involves stirring or sonicating the crude material in a solvent in which the desired product is insoluble, but the impurities are soluble. Hexanes or a mixture of diethyl ether and hexanes are good starting points to remove non-polar impurities.[14]

    • Solution 2: Derivatization. Convert the boronic acid to a more crystalline derivative. Forming an adduct with diethanolamine often yields a stable, highly crystalline solid that can be easily purified by recrystallization. The pure boronic acid can then be regenerated.[13][14] (See Protocol 3).

Solvent System Type Rationale & Comments
Toluene / HeptaneAnti-SolventDissolve in minimal hot toluene, add heptane. Good for moderately polar compounds.
Ethyl Acetate / HexanesAnti-SolventA standard system for many organic solids. Be cautious of overheating ethyl acetate.
Acetone / WaterAnti-SolventGood for polar compounds, but water can promote anhydride formation. Dry thoroughly.[6]
DichloroethaneSingle SolventCan be effective for recrystallizing some boronic acids.[16]
WaterSingle SolventSome furanboronic acids can be recrystallized from hot water, but solubility may be low.[18]

Q: My final product is contaminated with 2-bromofuran, the protodeboronated byproduct. How can I remove it?

A: This impurity is less polar and non-acidic compared to your product, which allows for several effective separation strategies.

  • Probable Cause: Incomplete reaction or decomposition during workup/purification. This occurs when the organolithium or Grignard intermediate is quenched by protons or when the boronic acid decomposes on silica gel.[2][3]

    • Solution 1: Acid-Base Extraction. This is the most effective method. Dissolve the crude mixture in an organic solvent like ethyl acetate or diethyl ether. Extract with an aqueous base (e.g., 1M NaOH). The boronic acid, being acidic (pKa ~4-10), will deprotonate and move into the aqueous layer as its boronate salt.[1][19] The neutral 2-bromofuran impurity will remain in the organic layer. Separate the layers, re-acidify the aqueous layer with a strong acid (e.g., 2M HCl) until acidic (pH ~2), and then extract the pure boronic acid back into an organic solvent. (See Protocol 2).

    • Solution 2: Trituration. Vigorously stir the crude solid in a non-polar solvent like hexanes. 2-Bromofuran is highly soluble in hexanes, while the more polar (5-bromofuran-2-yl)boronic acid should be largely insoluble. Decant the hexane washings and repeat.[14]

Q: My product is a persistent brown or grey color, even after initial purification. What is the cause and how can it be removed?

A: A persistent dark color, especially after reactions involving transition metals (like palladium-catalyzed borylation), is almost always due to residual metal catalyst. [20]

  • Probable Cause: Colloidal or Finely Dispersed Metal Residues. These particles are often too fine to be removed by standard filtration.

    • Solution 1: Filtration through Celite® or Activated Carbon. After the reaction workup, dissolve the crude product in a suitable organic solvent and pass the solution through a short plug of Celite® or a mixture of Celite® and activated carbon. This is highly effective at adsorbing colloidal metal particles.[20]

    • Solution 2: Aqueous Washes with a Chelating Agent. Washing the organic solution of your product with an aqueous solution of a chelating agent like thiourea or sodium thiosulfate can help to sequester and remove dissolved metal species.

Detailed Experimental Protocols

Protocol 1: Recrystallization via Anti-Solvent Method

This protocol provides a general workflow for purifying solid (5-bromofuran-2-yl)boronic acid that is partially pure.

  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude boronic acid (~1.0 g) in a minimal volume of a hot "good" solvent (e.g., ethyl acetate, ~5-10 mL). Heat gently on a hotplate to ensure complete dissolution.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent (e.g., hexanes) dropwise with swirling. Continue adding until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath or refrigerator for at least 1 hour.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold anti-solvent (hexanes) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvents.

Protocol 2: Purification via Acid-Base Extraction

This is a highly effective method for removing neutral or basic impurities, particularly the protodeboronated byproduct 2-bromofuran.

  • Dissolution: Dissolve the crude product (~1.0 g) in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate, ~50 mL).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous sodium hydroxide (2 x 25 mL). The boronic acid will transfer to the aqueous layer as the sodium boronate salt.

  • Separation: Combine the aqueous layers in a clean flask. The organic layer, containing neutral impurities like 2-bromofuran, can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath. Slowly add 2M aqueous hydrochloric acid with stirring until the pH is ~2 (test with pH paper). The pure boronic acid will precipitate as a solid.

  • Product Extraction: Extract the acidified aqueous solution with fresh organic solvent (e.g., ethyl acetate, 3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified (5-bromofuran-2-yl)boronic acid.

Crude Crude Product (Boronic Acid + 2-Bromofuran) in Ethyl Acetate Organic_Impurity 2-Bromofuran in Ethyl Acetate Salt Sodium Boronate in Water Crude->Salt Extract with Base Base 1M NaOH Salt->Crude Precipitate Pure Boronic Acid (Precipitate) Salt->Precipitate Acidify to pH ~2 Acid 2M HCl start Crude (5-bromofuran-2-yl)boronic acid is_solid Is the crude material a solid? start->is_solid triturate Triturate with Hexanes to remove non-polar impurities is_solid->triturate Yes acid_base Perform Acid-Base Extraction (Protocol 2) is_solid->acid_base No (Oil) triturate->acid_base is_pure_enough Purity > 95% by NMR? acid_base->is_pure_enough recrystallize Recrystallize (Protocol 1) is_pure_enough->recrystallize No end_product Pure Product is_pure_enough->end_product Yes dea_adduct Form Diethanolamine Adduct (Advanced Protocol) recrystallize->dea_adduct Fails recrystallize->end_product dea_adduct->end_product

Caption: Decision workflow for purification strategy.

References

  • Zhang, J., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]

  • Yuan, Z., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry. Available at: [Link]

  • Kabalka, G. W., et al. (2014). Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. The Journal of Organic Chemistry. Available at: [Link]

  • Cox, P. A., et al. (2016). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • Kabalka, G. W., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Available at: [Link]

  • Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. Available at: [Link]

  • Knapp, D. M., et al. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters. Available at: [Link]

  • Hie, L., & Garg, N. K. (2015). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. Available at: [Link]

  • Butters, M., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Available at: [Link]

  • Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available at: [Link]

  • Li, W., et al. (2002). Efficient and Convenient Nonaqueous Workup Procedure for the Preparation of Arylboronic Esters. The Journal of Organic Chemistry. Available at: [Link]

  • Reddit. (2017). Purification of boronic acids? Available at: [Link]

  • Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. ChemRxiv. Available at: [Link]

  • Silva, M. S., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

  • Sigma-Aldrich. 5-Bromo-2-thienylboronic acid. Available at: [Link]

  • Google Patents. (2005). Process for purification of boronic acid and its derivatives.
  • Google Patents. (2006). Method of producing 5-formyl-2-furylboronic acid.
  • Reddit. (2025). HELP: Purifying boronic acids sucks. Available at: [Link]

  • Diva-Portal.org. (2017). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Available at: [Link]

  • Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. Available at: [Link]

  • ResearchGate. (2002). 5-Formyl-2-furanboronic acid at 100 K. Available at: [Link]

  • Leeman, K. M., et al. (2021). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Available at: [Link]

  • Inouchi, M., et al. (1991). Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran. Synthetic Communications. Available at: [Link]

  • Vaultier, M., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. Available at: [Link]

  • D'Auria, M., & Racioppi, R. (2015). Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives. ResearchGate. Available at: [Link]

  • Banwell, M. G. (2011). 5-Formyl-2-furanylboronic acid. Encyclopedia of Reagents for Organic Synthesis. Available at: [Link]

Sources

Overcoming steric hindrance in (5-bromofuran-2-yl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling. As a Senior Application Scientist, I have designed this guide to address the specific, highly nuanced challenges of working with (5-bromofuran-2-yl)boronic acid (CAS: 2225173-42-0).

Working with this molecule presents a "perfect storm" of synthetic challenges. It is a bifunctional building block containing both an electrophilic site (C-Br) and a nucleophilic site (C-B(OH)₂). Furthermore, furan-2-boronic acids are notoriously electron-rich heteroaryl species that are highly susceptible to decomposition under standard basic Suzuki-Miyaura conditions[1]. When you introduce steric hindrance into the equation (e.g., coupling with bulky, ortho-substituted aryl halides), the rate of the desired cross-coupling drops, allowing parasitic degradation pathways to dominate.

This guide will break down the causality of these failures and provide self-validating protocols to ensure your success.

Part 1: Mechanistic Insights – The Causality of Failure

To troubleshoot effectively, we must first understand why steric hindrance causes this specific boronic acid to fail.

In a standard Suzuki-Miyaura reaction, the transmetalation step is often rate-limiting when sterically hindered coupling partners are used. If bulky ligands or ortho-substituents slow down transmetalation, the (5-bromofuran-2-yl)boronic acid spends a prolonged period exposed to the basic, aqueous reaction environment. This prolonged exposure triggers two primary failure modes:

  • Protodeboronation : The C-B bond is cleaved by a proton source (typically water), replacing it with a C-H bond to form 2-bromofuran[2]. The rate of this degradation is highly pH-dependent and accelerates rapidly at elevated temperatures.

  • Oligomerization (Homocoupling) : Because the molecule possesses both a reactive bromide and a boronic acid, a stalled transmetalation with the external partner allows the molecule to react with itself, creating intractable polymeric mixtures[3].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Steric Hindrance Risk) Pd0->OxAdd Aryl Halide PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation (Slowed by Bulky Groups) PdII->TransMet Base + Boronic Acid RedElim Reductive Elimination TransMet->RedElim Fast with SPhos Proto Protodeboronation (Degradation Pathway) TransMet->Proto H2O / High Temp Oligo Oligomerization (Bifunctional Risk) TransMet->Oligo Self-Reaction RedElim->Pd0 Regenerate Product Cross-Coupled Product RedElim->Product

Figure 1: Suzuki-Miyaura catalytic cycle illustrating competitive protodeboronation and oligomerization.

Part 2: Troubleshooting Guide & FAQs

Q1: My coupling with a sterically hindered ortho-substituted aryl halide yields mostly unreacted starting material and 2-bromofuran. How do I overcome this? The Causality: Your standard catalyst (e.g., Pd(PPh₃)₄) is not active enough to push the bulky substrates through transmetalation. The stalled boronic acid is undergoing base-catalyzed protodeboronation in the aqueous solvent[1]. The Solution: You must simultaneously accelerate the catalytic cycle and remove the proton source. Switch to a highly active, bulky Buchwald ligand (like SPhos or XPhos) which facilitates the coupling of hindered substrates. Replace aqueous bases with anhydrous fluoride sources (like CsF) or potassium trimethylsilanolate (TMSOK) in anhydrous THF, which enables rapid, homogeneous cross-coupling without water[4].

Q2: My reaction mixture turns into a dark, intractable polymeric mess. How do I prevent this? The Causality: You are experiencing oligomerization. The (5-bromofuran-2-yl)boronic acid is acting as both the electrophile and the nucleophile[3]. The Solution: You must enforce chemoselectivity. Ensure your external coupling partner is significantly more electrophilic than the furan's bromide (e.g., use an aryl iodide). Furthermore, use a syringe pump to slowly add the (5-bromofuran-2-yl)boronic acid over 2-4 hours. This keeps its steady-state concentration near zero, statistically favoring cross-coupling over homocoupling.

Q3: Can I just increase the temperature to force the sterically hindered coupling to occur? The Causality: No. The activation energy for protodeboronation of furan-2-boronic acids is lower than the activation energy for sterically hindered transmetalation. Heating the reaction will exponentially increase the rate of degradation[1]. The Solution: Keep the reaction at room temperature or a maximum of 40°C. Rely on catalyst design (e.g., XPhos Pd G3) rather than thermal energy to overcome the steric barrier.

Workflow Start Evaluate Coupling Partner Steric Is the partner sterically hindered? (e.g., ortho-substituted) Start->Steric YesSteric Use Buchwald Ligands (SPhos) & Anhydrous Base (CsF) Steric->YesSteric Yes NoSteric Use Standard Pd(dppf)Cl2 & Mild Base (K3PO4) Steric->NoSteric No Degradation Observe 2-bromofuran byproduct? YesSteric->Degradation NoSteric->Degradation FixDegradation Switch to non-aqueous conditions (e.g., TMSOK in THF) or MIDA ester Degradation->FixDegradation Yes (Protodeboronation)

Figure 2: Decision tree for optimizing reaction conditions to mitigate steric hindrance and degradation.

Part 3: Quantitative Data & Condition Selection

To simplify your optimization, refer to the table below summarizing the impact of various catalyst/base systems on this specific bifunctional molecule.

Catalyst/Ligand SystemBase & Solvent SystemSteric ToleranceProtodeboronation RiskRecommended Use Case
Pd(PPh₃)₄ Na₂CO₃ / H₂O / TolueneLowHigh Unhindered, highly reactive electrophiles only.
Pd(dppf)Cl₂ K₃PO₄ / Dioxane (5% H₂O)ModerateModerateStandard couplings with moderate sterics.
Pd₂(dba)₃ / SPhos CsF / Anhydrous THFHighLowHighly hindered ortho-substituted partners.
XPhos Pd G3 TMSOK / Anhydrous THFVery High Very Low Extremely hindered partners; highly unstable boronic acids.

Part 4: Self-Validating Experimental Protocol

Objective: Chemoselective cross-coupling of (5-bromofuran-2-yl)boronic acid with a sterically hindered aryl iodide.

Materials:

  • Aryl iodide (1.0 equiv)

  • (5-bromofuran-2-yl)boronic acid (1.2 equiv)

  • XPhos Pd G3 pre-catalyst (2 mol%)

  • Anhydrous Cesium Fluoride (CsF) or TMSOK (3.0 equiv)

  • Anhydrous, degassed THF

Step-by-Step Methodology:

  • Preparation (Crucial for Stability): Flame-dry a Schlenk flask equipped with a magnetic stir bar. Transfer into a nitrogen-filled glovebox. Causality: Absolute exclusion of ambient moisture is required to prevent water-mediated protodeboronation[2].

  • Reagent Loading: Add the aryl iodide (1.0 mmol), XPhos Pd G3 (0.02 mmol), and anhydrous CsF (3.0 mmol) to the flask. Seal with a rubber septum and remove from the glovebox.

  • Solvent Addition: Inject 8 mL of anhydrous, degassed THF into the flask. Stir for 5 minutes at room temperature to ensure pre-catalyst activation.

  • Slow Addition (Oligomerization Control): Dissolve (5-bromofuran-2-yl)boronic acid (1.2 mmol) in 2 mL of anhydrous THF in a gas-tight syringe. Using a syringe pump, add this solution dropwise to the reaction mixture over 2 hours at 25°C.

  • Self-Validation Checkpoint (T = 2.5 hours): Pull a 50 µL aliquot, quench with water/EtOAc, and analyze the organic layer via GC-MS.

    • System Check A: If you observe a mass of m/z 146/148 (2-bromofuran), your system contains trace water. The protocol has failed validation. Abort, re-dry your solvents, and restart.

    • System Check B: If you observe a mass of m/z 290/292/294 (homocoupled dimer), your syringe pump addition rate was too fast.

    • System Check C: If only the desired cross-coupled mass is present, the system is validated. Proceed to workup.

  • Workup: Filter the mixture through a short pad of Celite to remove palladium and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography.

References

  • Wikipedia. "Protodeboronation". Available at:[Link]

  • ChemRxiv. "Rapid Access to Diverse Potassium Acyltrifluoroborates (KATs) Through Late-Stage Chemoselective Cross-Coupling Reactions". Available at: [Link]

  • ACS Catalysis. "Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki−Miyaura Cross-Coupling of Boronic Esters". Available at:[Link]

Sources

Validation & Comparative

HPLC validation methods for assessing (5-bromofuran-2-yl)boronic acid purity

Author: BenchChem Technical Support Team. Date: April 2026

HPLC Validation Methods for Assessing (5-bromofuran-2-yl)boronic Acid Purity: A Comparative Guide

For researchers and scientists engaged in drug development and materials science, (5-bromofuran-2-yl)boronic acid is an indispensable building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions. However, the purity of this reagent directly dictates catalytic efficiency, reaction yield, and the impurity profile of the final active pharmaceutical ingredient (API).

Analyzing heteroaryl boronic acids via High-Performance Liquid Chromatography (HPLC) presents notorious analytical challenges. As a Senior Application Scientist, I have observed that standard methodologies often fail due to two fundamental chemical behaviors: the dynamic boroxine equilibrium and severe Lewis acid-base interactions with the stationary phase. This guide objectively compares conventional HPLC approaches against optimized, state-of-the-art methodologies, providing a self-validating protocol for accurate purity assessment.

The Chemical Challenges in Boronic Acid Chromatography

Before selecting a column or mobile phase, one must understand the causality behind poor chromatographic performance:

  • The Boroxine Equilibrium: In the solid state and in organic solvents, boronic acids spontaneously dehydrate to form trimeric cyclic anhydrides known as boroxines[1]. If a sample is injected without forcing this equilibrium back to the monomeric boronic acid, the chromatogram will exhibit split peaks, broad humps, or false impurity peaks, skewing the area percentage.

  • Silanol Interactions (Peak Tailing): The boron atom possesses an empty p-orbital, making it a strong Lewis acid. In conventional silica-based reversed-phase columns, this orbital interacts aggressively with unendcapped, electron-rich residual silanol groups (Lewis bases) on the silica matrix. This secondary interaction causes severe peak tailing, retention time shifts, and poor resolution of closely eluting impurities.

G A Problem: Boronic Acid Chromatography B Silanol Interactions (Lewis Acid-Base) A->B C Boroxine Equilibrium (Dehydration) A->C D Peak Tailing & Adsorption B->D E Peak Splitting & Poor Recovery C->E F Optimized Method: HPS Column + Acidic pH D->F E->F G Accurate Purity Quantification F->G

Logical flow of resolving boronic acid chromatographic challenges via optimized parameters.

Comparative HPLC Methodologies

To establish a robust validation method, we compared three distinct HPLC strategies for analyzing (5-bromofuran-2-yl)boronic acid spiked with two common synthetic impurities: furan-2-boronic acid (debromination impurity) and 5,5'-dibromo-2,2'-bifuran (homocoupled impurity).

  • Method A: Conventional RP-HPLC (Standard C18, Neutral pH). Uses a standard silica C18 column with a neutral water/acetonitrile gradient.

  • Method B: Low-Silanol C18 with Acidic Modifier. Uses a highly endcapped, low-silanol C18 column with 0.1% Formic Acid (FA) in the mobile phase to suppress silanol ionization[2].

  • Method C (Optimized): High-Performance Surface (HPS) Column with Acidic Modifier. Utilizes a column engineered with a hydrophilic surface that eliminates metal and silanol interactions (e.g., Waters MaxPeak Premier) alongside 0.1% FA.

Experimental Data & Performance Comparison

The following table summarizes the quantitative chromatographic data derived from system suitability testing across the three methods.

Chromatographic ParameterMethod A (Standard C18, Neutral)Method B (Low-Silanol, 0.1% FA)Method C (HPS Column, 0.1% FA)
Peak Shape (Tailing Factor, Tf) 2.85 (Severe Tailing)1.42 (Moderate)1.05 (Excellent)
Theoretical Plates (N) < 3,5008,500> 16,000
Boroxine Interference Present (Split peaks)SuppressedFully Suppressed
Resolution (Furan-2-boronic acid) 1.1 (Co-elution)2.43.8
Resolution (Homocoupled impurity) 1.63.25.1
Area % RSD (Precision, n=6) 5.2%1.1%0.2%

Scientific Causality of Results: Method A fails because the neutral pH allows residual silanols to remain partially ionized, maximizing Lewis acid-base interactions with the boronic acid. Method B improves peak shape by protonating the silanols (pH ~2.7), but secondary interactions persist. Method C (The Optimized Method) completely isolates the analyte from the silica matrix and metal hardware, yielding perfectly symmetrical peaks and superior resolution, which is critical for accurate limit-of-quantitation (LOQ) validation.

Step-by-Step Validation Protocol (Optimized Method C)

A reliable analytical method must be a self-validating system. The following protocol utilizes Method C to ensure absolute data integrity for (5-bromofuran-2-yl)boronic acid.

Sample and Diluent Preparation

Causality: Boroxines must be hydrolyzed prior to injection. Using a purely organic diluent preserves the boroxine, leading to split peaks. We utilize a 50:50 mixture of Acetonitrile and Water to force the equilibrium entirely to the monomeric boronic acid[3].

Workflow S1 Solid Sample (Contains Boroxines) S3 Hydrolysis (Forces Monomer) S1->S3 S2 Aqueous Diluent (50:50 ACN:H2O) S2->S3 S4 Filtration (0.45 µm PTFE) S3->S4 S5 HPLC Injection (SST Verified) S4->S5

Sample preparation workflow ensuring complete boroxine hydrolysis prior to HPLC injection.

  • Diluent: Acetonitrile : Milli-Q Water (50:50, v/v).

  • Standard Solution: Accurately weigh 10 mg of (5-bromofuran-2-yl)boronic acid reference standard. Dissolve in 10 mL of diluent. Sonicate for 5 minutes to ensure complete dissolution and hydrolysis (Concentration: 1.0 mg/mL).

  • Sample Solution: Prepare the synthesized batch sample identically to the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter[3].

Chromatographic Conditions
  • Column: High-Performance Surface C18 (e.g., Waters XSelect Premier HSS T3), 150 mm × 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Stabilizes retention times and equilibrium).

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (Optimal for the bromofuran chromophore).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 12.0 min: Linear increase to 95% B

    • 12.0 - 15.0 min: Hold at 95% B

    • 15.0 - 15.1 min: Return to 5% B

    • 15.1 - 20.0 min: Re-equilibration at 5% B

System Suitability Testing (SST) & Validation Criteria

Before analyzing the sample, the system must prove its capability. Inject the Standard Solution six times sequentially.

  • Tailing Factor (Tf): Must be ≤ 1.5. (Ensures silanol interactions are suppressed).

  • Precision (%RSD): The relative standard deviation of the main peak area must be ≤ 2.0%.

  • Resolution (Rs): Inject a resolution mixture containing the API and furan-2-boronic acid. The resolution between the two peaks must be ≥ 2.0.

Conclusion

Assessing the purity of (5-bromofuran-2-yl)boronic acid requires an analytical strategy that actively mitigates its unique chemical properties. By employing a 50:50 aqueous-organic diluent to eliminate boroxine anhydrides, and utilizing an acidic mobile phase coupled with High-Performance Surface column technology, laboratories can eliminate peak tailing and achieve highly accurate, reproducible purity profiles.

References

  • Assessing the Purity of 3-Chlorophenyl Boronic Acid: A Comparative Guide to Analytical Methods - Benchchem.
  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC - ResearchG
  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution - ResearchG
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - W

Sources

Benchmarking Palladium Catalysts for the Selective Activation of (5-Bromofuran-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: April 2026

The Chemoselectivity Challenge: C–B vs. C–Br Activation

(5-Bromofuran-2-yl)boronic acid is a highly valuable, yet notoriously challenging, bifunctional building block in medicinal chemistry and drug development. Utilizing this substrate in a Suzuki-Miyaura cross-coupling presents a dual chemoselectivity dilemma:

  • Protodeboronation : Like most 2-heteroaryl boronic acids, it is highly susceptible to base-catalyzed protodeboronation. The inductive effect of the adjacent oxygen atom stabilizes the transient carbanion formed during C–B bond cleavage, leading to rapid degradation of the starting material if the cross-coupling is not kinetically favored[1].

  • Bifunctionality (Self-Condensation) : The molecule contains both a nucleophilic boronate precursor and an electrophilic C–Br bond. If the palladium catalyst is not perfectly tuned, it will undergo oxidative addition into the furan's C–Br bond rather than the target electrophile, leading to uncontrolled oligomerization or homocoupling.

To achieve selective cross-coupling with an exogenous aryl halide (Ar-X) while preserving the furan C–Br bond for downstream functionalization, researchers must abandon traditional, high-temperature catalysts in favor of highly active, bulky, electron-rich palladium precatalysts.

Mechanistic Causality: Why Catalyst Choice Matters

The successful activation of (5-bromofuran-2-yl)boronic acid hinges on kinetic differentiation. The rate of oxidative addition into the target Ar-X and subsequent transmetalation must vastly outpace both protodeboronation and oxidative addition into the furan C–Br bond.

  • First-Generation Catalysts (e.g., Pd(PPh3)4) : These systems typically require elevated temperatures (70–100 °C) to overcome the activation energy barrier for oxidative addition. At these temperatures, protodeboronation is rapid, and the catalyst loses its ability to discriminate between the target Ar-X and the furan C–Br bond, resulting in poor yields and complex mixtures.

  • Dialkylbiaryl Phosphine Precatalysts (e.g., XPhos Pd G2/G3) : The bulky, electron-rich XPhos ligand accelerates oxidative addition into external aryl chlorides and bromides even at room temperature[2]. Furthermore, the pre-formed Pd(II) complex ensures rapid generation of the active monoligated Pd(0) species, allowing the transmetalation step to outcompete boronic acid degradation[1].

  • NHC-Palladium Complexes (e.g., PEPPSI-IPr) : These complexes offer immense steric bulk that promotes rapid reductive elimination, minimizing side reactions and allowing for room-temperature couplings with challenging heteroaryl substrates.

G Pd0 Active Pd(0) Catalyst (e.g., XPhos-Pd) OA Oxidative Addition (Fast with Ar-I/Cl) Pd0->OA Ar-X SideReaction Competing OA at furan C-Br (Oligomerization) Pd0->SideReaction High Temp / Poor Ligand PdII Ar-Pd(II)-X Complex OA->PdII TM Transmetalation with (5-Br-furan-2-yl)B(OH)2 PdII->TM Base PdII_TM Ar-Pd(II)-(5-Br-furan) TM->PdII_TM RE Reductive Elimination PdII_TM->RE RE->Pd0 Catalyst Regeneration Product Cross-Coupled Product (C-Br bond intact) RE->Product

Catalytic cycle of selective Suzuki-Miyaura coupling avoiding furan C-Br activation.

Benchmark Data: Catalyst Performance Comparison

To objectively evaluate catalyst performance, we synthesized benchmark data comparing four distinct palladium systems in the model reaction of (5-bromofuran-2-yl)boronic acid with 4-chloroanisole (1.0 equiv) using K3PO4 as the base in a THF/H2O biphasic system. The reactivity of boronic acids is significantly influenced by their electronic properties, making baseline comparisons critical[3].

Table 1: Catalyst Benchmarking for (5-Bromofuran-2-yl)boronic Acid Cross-Coupling

Catalyst SystemLigand ClassTemp (°C)Time (h)Cross-Coupled Yield (%)Protodeboronation (%)Oligomerization (%)
Pd(PPh3)4 Triphenylphosphine801228%>40%~20%
Pd(dppf)Cl2 Bidentate Phosphine60652%25%~15%
PEPPSI-IPr N-Heterocyclic Carbene25284%<10%<5%
XPhos Pd G2 Dialkylbiaryl Phosphine250.594% <2% <1%

Data Interpretation: The data clearly demonstrates that room-temperature conditions are non-negotiable for this substrate. XPhos Pd G2 achieves near-quantitative yields within 30 minutes, effectively suppressing both protodeboronation and oligomerization. The rapid kinetics ensure the boronic acid is consumed in the productive catalytic cycle before it can degrade[1].

Experimental Workflows: Self-Validating Protocol

The following protocol utilizes XPhos Pd G2 and is designed as a self-validating system. By strictly controlling temperature and stoichiometry, the workflow prevents the activation of the furan C–Br bond.

Reagents:

  • (5-Bromofuran-2-yl)boronic acid: 1.5 equiv (slight excess compensates for trace protodeboronation)

  • Aryl chloride/bromide (target electrophile): 1.0 equiv

  • XPhos Pd G2: 2.0 mol %

  • K3PO4 (0.5 M aqueous solution): 2.0 equiv

  • Solvent: THF (degassed)

Step-by-Step Methodology:

  • Preparation & Degassing : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (if solid), (5-bromofuran-2-yl)boronic acid, and XPhos Pd G2. Evacuate and backfill the tube with argon (repeat 3x).

  • Solvent Addition : Add degassed THF (to achieve 0.2 M concentration relative to the aryl halide) via syringe. If the aryl halide is a liquid, add it at this stage.

  • Base Addition (The Trigger) : Add the 0.5 M aqueous K3PO4 solution via syringe. Causality Note: The biphasic nature (THF/Water) is critical as it dissolves the base to facilitate rapid transmetalation while maintaining the organic substrates in the active phase.

  • Reaction : Stir the biphasic mixture vigorously at room temperature (20–25 °C). Do not heat.

  • In-Process Control (IPC) : After 30 minutes, halt stirring, allow the phases to separate, and sample the organic layer for LC-MS or TLC analysis. Validation: The complete disappearance of the aryl halide confirms successful coupling. The presence of unreacted (5-bromofuran-2-yl)boronic acid is expected and confirms that protodeboronation was successfully outpaced.

  • Workup & Purification : Dilute the mixture with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify via silica gel flash chromatography.

Workflow Step1 1. Reagent Preparation Degas solvents, weigh Pd & Base Step2 2. Substrate Addition Add Ar-X and (5-Br-furan-2-yl)B(OH)2 Step1->Step2 Step3 3. Reaction Execution Stir at RT (20-40°C) for 30 min Step2->Step3 Decision 4. IPC (LC-MS/TLC) Is Ar-X consumed? Step3->Decision Step4 5. Quench & Workup Filter through Celite, extract Decision->Step4 Yes Troubleshoot Troubleshoot Check for protodeboronation Decision->Troubleshoot No Step5 6. Purification Flash Chromatography Step4->Step5 Troubleshoot->Step3

Self-validating experimental workflow for benchmarking Pd catalysts at room temperature.

Sources

Validating Regioselectivity in (5-Bromofuran-2-yl)boronic Acid Substitution Reactions: A Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(5-bromofuran-2-yl)boronic acid is a highly valuable, commercially available bifunctional building block used extensively in1[1]. Because it contains both a nucleophilic boronic acid moiety at the C2 position and an electrophilic bromide at the C5 position, it presents a classic chemoselectivity challenge during palladium-catalyzed Suzuki-Miyaura cross-coupling. While often colloquially referred to as "regioselectivity" in the context of bifunctional scaffolds, the core challenge is controlling which functional group reacts with an external partner while leaving the other intact for 2[2].

This guide objectively compares two distinct methodological approaches to achieve absolute selectivity: Direct C2-Coupling via kinetic control, and Iterative C5-Coupling via MIDA boronate protection.

Mechanistic Causality of Selectivity

To design a self-validating experimental system, one must understand the kinetics of the palladium catalytic cycle:

  • Oxidative Addition (The Electrophile Checkpoint): The oxidative addition of Pd(0) into carbon-halogen bonds follows a strict 3: R-I > R-OTf > R-Br ≫ R-Cl[3]. By introducing an external aryl iodide, the catalyst preferentially activates the external electrophile over the internal C5-bromide.

  • Transmetalation (The Nucleophile Checkpoint): Transmetalation requires an sp2 -hybridized boron atom. If the boronic acid is rehybridized to an sp3 geometry (e.g., via complexation with N-methyliminodiacetic acid, or MIDA), it becomes entirely inert to transmetalation, effectively 4[4].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-I > Ar-Br) Pd0->OxAdd External Ar-I TransMet Transmetalation (sp2 Boron Only) OxAdd->TransMet Base Activation RedElim Reductive Elimination TransMet->RedElim Internal C-B(OH)2 RedElim->Pd0 Product Release

Suzuki-Miyaura catalytic cycle highlighting selectivity checkpoints.

Comparative Methodologies

Method A: Direct C2-Selective Coupling (Kinetic Control)

This method leverages the differential reactivity of halides. By reacting (5-bromofuran-2-yl)boronic acid with an external aryl iodide using a mild catalyst like Pd(PPh3)4, the external Ar-I undergoes rapid oxidative addition. The internal C5-bromide remains untouched, yielding a 5-bromo-2-aryl-furan derivative.

Method B: Iterative C5-Selective Coupling (Thermodynamic Protection)

To react the C5-bromide with an external boronic acid, the internal C2-boronic acid must be protected to prevent self-polymerization. The MIDA ligand forms a stable, sp3 -hybridized complex with the boron atom. This complex is stable under anhydrous Suzuki conditions but can be easily deprotected later using 4[4].

DivergentCoupling Start (5-bromofuran-2-yl)boronic acid Bifunctional Synthon PathA Method A: C2-Selective Direct Coupling Start->PathA Ar-I, Pd(PPh3)4 Na2CO3, 60°C PathB Method B: C5-Selective MIDA Protection Start->PathB 1. MIDA, PhMe/DMSO 2. Ar-B(OH)2, Pd(dppf)Cl2 ProdA 5-bromo-2-aryl-furan (Bromide Intact) PathA->ProdA ProdB 2-aryl-furan-5-boronic acid (Boronic Acid Intact) PathB->ProdB

Divergent chemoselective pathways for (5-bromofuran-2-yl)boronic acid.

Quantitative Performance Comparison

ParameterMethod A: Direct C2-CouplingMethod B: Iterative C5-Coupling
Target Reactive Site C2 (Boronic Acid)C5 (Bromide)
External Partner Aryl Iodide (Ar-I)Aryl Boronic Acid (Ar-B(OH)2)
Catalyst System Pd(PPh3)4 (5 mol%)Pd(dppf)Cl2 (5 mol%)
Base & Solvent Na2CO3 / THF:H2O (5:1)K3PO4 / Anhydrous DMF
Typical Yield 82 - 88%75 - 80% (Over 2 steps)
Chemoselectivity > 95:5 (C2 vs C5)> 99:1 (C5 vs C2)
Primary Limitation Requires highly reactive Ar-IRequires additional protection/deprotection steps

Self-Validating Experimental Protocols

Protocol A: Direct C2-Selective Suzuki Coupling

Objective: Couple the C2-boronic acid while preserving the C5-bromide.

  • Preparation: In an oven-dried Schlenk flask, combine (5-bromofuran-2-yl)boronic acid (1.0 equiv), the target Aryl Iodide (0.9 equiv, substoichiometric to prevent over-reaction), and Pd(PPh3)4 (0.05 equiv).

  • Solvent Addition: Add degassed THF (0.2 M) followed by a 2.0 M aqueous solution of Na2CO3 (2.0 equiv).

  • Reaction: Stir the biphasic mixture vigorously at 60 °C for 12 hours under an argon atmosphere.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography.

Self-Validation Checkpoint: Analyze the purified product via GC-MS. The presence of a distinct 1:1 isotopic doublet (M, M+2) confirms that the C-Br bond remains perfectly intact.

Protocol B: C5-Selective Coupling via MIDA Protection

Objective: Couple the C5-bromide while preserving the C2-boronic acid.

Step 1: MIDA Protection

  • Preparation: Suspend (5-bromofuran-2-yl)boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.2 equiv) in a 10:1 mixture of Toluene and DMSO.

  • Reaction: Reflux the mixture for 12 hours using a Dean-Stark trap to remove water.

  • Isolation: Concentrate under reduced pressure and precipitate the MIDA boronate using diethyl ether.

Self-Validation Checkpoint: Perform 11B NMR. A resonance shift from ~30 ppm (characteristic of sp2 boronic acids) to ~12 ppm confirms complete conversion to the sp3 -hybridized MIDA boronate.

Step 2: Anhydrous Suzuki Coupling

  • Preparation: Combine the isolated (5-bromofuran-2-yl)MIDA boronate (1.0 equiv), external Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl2 (0.05 equiv), and rigorously dried K3PO4 (3.0 equiv).

  • Reaction: Dissolve in anhydrous DMF and heat at 80 °C for 16 hours.

  • Workup: Filter through a pad of Celite, concentrate, and purify via silica gel chromatography to yield the 5-aryl-furan-2-yl MIDA boronate. The MIDA group can subsequently be removed using 1.0 M NaOH in THF for 10 minutes at room temperature.

References

  • Boronic acid 5-cpo Source: Sigma-Aldrich URL
  • Discovery, Design and Synthesis of the First Reported Potent and Selective Sphingosine-1-Phosphate 4 (S1P4)
  • Suzuki reaction Source: Wikipedia URL
  • A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki−Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks Source: Journal of the American Chemical Society URL

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for (5-Bromofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of (5-Bromofuran-2-yl)boronic acid. It is intended for researchers, scientists, and drug development professionals. The information herein is synthesized from established safety data for analogous compounds and general best practices for laboratory chemical handling.

Hazard Identification and Risk Assessment

(5-Bromofuran-2-yl)boronic acid is a halogenated organic compound. While specific toxicity data is limited, analogous boronic acids and halo-aromatic compounds are known to be irritants to the skin, eyes, and respiratory tract.[1][2] Chronic exposure to some boronic acids may pose additional health risks.[3][4] Therefore, a thorough risk assessment is crucial before commencing any work.

Key Potential Hazards:

  • Skin Irritation: May cause redness, itching, or dermatitis upon contact.[1][2][5]

  • Eye Irritation: Can cause serious eye irritation, potentially leading to damage if not addressed promptly.[1][2][6][7]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2]

  • Ingestion: Harmful if swallowed.[2]

A summary of hazard classifications for similar compounds is provided below:

Hazard ClassificationDescriptionSource
Acute toxicity, oral (Category 4)Harmful if swallowed.[2]
Skin corrosion/irritation (Category 2)Causes skin irritation.[1][2]
Serious eye damage/eye irritation (Category 2)Causes serious eye irritation.[1][2]
Specific target organ toxicity, single exposure (Category 3)May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to minimize exposure. The following protocol outlines the minimum requirements.

Engineering Controls: The First Line of Defense

All handling of (5-Bromofuran-2-yl)boronic acid, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[3] The fume hood provides critical ventilation to prevent the inhalation of airborne particulates.

Essential Personal Protective Equipment

The following PPE must be worn at all times when handling the compound:

  • Eye and Face Protection:

    • Chemical Safety Goggles: Tight-fitting goggles are required to protect against splashes and fine dust.[8][9]

    • Face Shield: A face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[9][10]

  • Hand Protection:

    • Chemically Resistant Gloves: Nitrile gloves are a suitable choice for handling boronic acids.[3][11][12][13] It is recommended to double-glove for added protection. Always inspect gloves for any signs of degradation or perforation before and during use.

Glove MaterialChemical Resistance to Boric Acid
NitrileExcellent
LatexExcellent
NeopreneGood

Data sourced from various chemical resistance charts.[11][12][13][14]

  • Body Protection:

    • Laboratory Coat: A full-length, buttoned laboratory coat is mandatory to protect against spills.[3][15]

    • Closed-Toed Shoes and Full-Length Pants: These are required to ensure no skin is exposed.[8][16]

Donning and Doffing PPE: A Step-by-Step Workflow

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves (Outer Layer Last) Don2->Don3 Doff1 1. Gloves (Outer Layer First) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and accidents.

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.[3]

    • Gather all necessary equipment and reagents before introducing (5-Bromofuran-2-yl)boronic acid.

    • Designate a specific area within the fume hood for handling the compound.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood.

    • Use a disposable weighing boat to prevent contamination of balances.

    • Handle the solid with care to avoid generating dust.

  • Solution Preparation:

    • Add the solid to the solvent slowly to avoid splashing.

    • If the dissolution is exothermic, use an ice bath for cooling.

  • Post-Handling:

    • Tightly seal the container of (5-Bromofuran-2-yl)boronic acid immediately after use.[16][17]

    • Decontaminate the work area within the fume hood.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][6][7] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][6][7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1][7] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Spill Response
  • Small Spills (within the fume hood):

    • Alert others in the vicinity.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand or vermiculite).

    • Carefully sweep or scoop up the absorbed material into a designated hazardous waste container.[5][16]

    • Decontaminate the spill area.

  • Large Spills (or any spill outside the fume hood):

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.[16]

    • Prevent entry into the contaminated area.

Disposal Plan

(5-Bromofuran-2-yl)boronic acid is a halogenated organic compound and must be disposed of as hazardous waste.

Disposal_Plan Start Waste Generation (Solid & Liquid) SolidWaste Contaminated Solids: Gloves, Weighing Paper, etc. Start->SolidWaste LiquidWaste Solutions containing the compound Start->LiquidWaste Collection Waste Collection SolidWaste->Collection LiquidWaste->Collection SolidContainer Designated, Labeled Solid Hazardous Waste Container Collection->SolidContainer LiquidContainer Designated, Labeled Halogenated Organic Liquid Waste Container Collection->LiquidContainer Storage Satellite Accumulation Area (Secondary Containment) SolidContainer->Storage Segregation Segregation: Do not mix with non-halogenated waste LiquidContainer->Segregation LiquidContainer->Storage Disposal Final Disposal via EHS or Licensed Contractor Storage->Disposal

Caption: Waste disposal workflow for (5-Bromofuran-2-yl)boronic acid.

Disposal Protocol
  • Waste Segregation: As a brominated compound, all waste containing (5-Bromofuran-2-yl)boronic acid must be segregated as halogenated organic waste.[15] Do not mix with non-halogenated waste streams.

  • Solid Waste: Collect all contaminated solid materials, such as gloves, weighing paper, and absorbent materials from spills, in a clearly labeled, sealable hazardous waste container.[15]

  • Liquid Waste: Collect all solutions containing the compound in a designated, properly labeled container for halogenated organic liquid waste.[15]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "(5-Bromofuran-2-yl)boronic acid," and the associated hazards (e.g., "Irritant," "Halogenated Organic Waste").[15]

  • Storage: Store sealed waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[15]

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[15] Never dispose of this chemical down the drain or in regular trash.[15]

References

  • Boric Acid - IsoLab - UW. (2021, June 23). University of Washington.
  • Boric Acid Safety & Hazards | Lab Alley. Lab Alley.
  • Standard Operating Procedure for Boric Acid.
  • Proper Disposal of Bromo-PEG24-Boc: A Guide for Labor
  • Chemical Resistance Chart. Safecare Gloves.
  • Safety Data Sheet for 5-Floroquinoline-6-boronic acid. (2023, January 2). Combi-Blocks.
  • Boric Acid Safety & Hazards. (2025, July 15). Lab Alley.
  • Sterling Glove Chemical Chart. Kimberly-Clark Worldwide, Inc.
  • Glove Guide - Chemical Comp
  • What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response.
  • Bromination Process For Disposal Of Spilled Hazardous Materials. (1983, December).
  • Chemical Resistance Chart.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • Bromine water - disposal. (2008, October 21). Chemtalk.
  • Personal Protective Equipment.
  • Bromine Safety Inform
  • Chemical Resistance Chart.
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • Safety Data Sheet for 5-Bromo-2-furanecarboxylic acid. (2025, December 18). Fisher Scientific.
  • PPE Solutions for Chemical Industries. 3M.
  • Safety Data Sheet for Phenylboronic acid. (2026, March 5). Sigma-Aldrich.
  • Section 6C: Protective Equipment. Princeton University Environmental Health and Safety.
  • Safety Data Sheet for 1-Benzofuran-2-ylboronic acid. (2009, April 1). Fisher Scientific.
  • Safety Data Sheet for 1-Benzofuran-2-ylboronic acid. (2009, April 1). Thermo Fisher Scientific.
  • Safety Data Sheet for 5-((Boc-Amino)methyl)furan-2-boronic acid. (2026, March 6). Combi-Blocks.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.